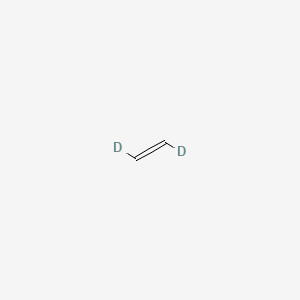

(Z)-Ethylene-1,2-d2

Vue d'ensemble

Description

(Z)-Ethylene-1,2-d2 is a useful research compound. Its molecular formula is C2H4 and its molecular weight is 30.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-Ethylene-1,2-d2, a deuterated analogue of ethylene, has garnered attention in various fields of research, particularly in understanding its biological activity and implications in biochemical processes. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a deuterated version of ethylene where two hydrogen atoms are replaced by deuterium. This modification alters its physical properties and can influence its interaction with biological systems. Ethylene itself is a plant hormone that plays crucial roles in growth regulation, stress responses, and developmental processes.

- Gene Expression Modulation : Ethylene is known to regulate gene expression related to stress responses and growth cessation. Studies have shown that ethylene influences the expression of genes associated with cell wall modification and hypoxia tolerance in plants. For example, the application of ethylene can lead to the downregulation of genes involved in mitosis and DNA replication under stress conditions .

- Stress Response : Research indicates that this compound enhances tolerance to hypoxic conditions by modulating root growth and promoting the expression of hypoxia-responsive genes. This is critical for plant survival during flooding or waterlogging events .

- Reactive Oxygen Species (ROS) Homeostasis : Ethylene plays a role in managing oxidative stress by regulating the expression of peroxidases and other antioxidant enzymes. This regulation helps mitigate damage caused by ROS during environmental stress .

Case Studies

- Root Hypoxia Tolerance : A study demonstrated that ethylene pretreatment resulted in significant changes in gene expression profiles that enhance root hypoxia tolerance. Key genes associated with oxidative stress response were upregulated, indicating a protective mechanism against hypoxic damage .

- Latex Metabolism in Rubber Trees : Another investigation into rubber tree physiology revealed that ethylene application could activate latex metabolism under specific tapping conditions. This suggests that this compound may also influence metabolic pathways related to latex production .

Table 1: Summary of Biological Effects of this compound

Research Findings

Recent findings have emphasized the importance of ethylene in various biological processes beyond its traditional roles as a plant hormone. The use of deuterated compounds like this compound allows for more precise investigations into metabolic pathways due to their distinct isotopic signatures.

Implications for Future Research

The unique properties of this compound present opportunities for further exploration into:

- Plant Stress Physiology : Understanding how ethylene mediates stress responses can inform agricultural practices aimed at enhancing crop resilience.

- Metabolic Engineering : Insights gained from studying deuterated analogues can aid in developing crops with improved metabolic profiles for bioengineering applications.

Applications De Recherche Scientifique

Spectroscopic Studies

Rotational Spectroscopy

(Z)-Ethylene-1,2-d2 is utilized in rotational spectroscopy to study molecular structures and dynamics. Its isotopic substitution allows for clearer spectral lines due to reduced vibrational coupling compared to its non-deuterated counterpart. For instance, a study identified (Z)-1,2-ethenediol (the enol form of glycolaldehyde) using high-resolution rotational spectroscopy. This research demonstrated the feasibility of detecting this compound in interstellar environments, enhancing our understanding of prebiotic chemistry and the origins of life on Earth .

Quantum-Chemical Calculations

The spectral parameters derived from quantum-chemical calculations align closely with experimental data for this compound. This alignment facilitates the identification of similar compounds in astrophysical contexts, supporting research into the chemical processes that may have led to life on Earth .

Catalysis

Silver-Catalyzed Reactions

this compound plays a crucial role in silver-catalyzed ethylene epoxidation processes. The presence of deuterium alters reaction kinetics and mechanisms, providing insights into the structure-sensitivity of catalysts used in producing ethylene oxide (EO). Studies indicate that variations in particle size and composition of silver catalysts significantly influence the efficiency of these reactions .

Applications in Polymer Chemistry

In polymer synthesis, this compound is employed to produce deuterated polyethylenes for use in advanced materials. These materials exhibit distinct properties that can be tailored for specific applications in packaging and other industries .

Biochemical Applications

Plant Hormone Studies

Ethylene is a vital plant hormone involved in regulating growth and responses to stress conditions such as hypoxia. Research indicates that deuterated forms like this compound can be used to trace metabolic pathways and understand ethylene's role in plant physiology under various environmental conditions. The incorporation of deuterium allows for precise tracking using mass spectrometry techniques .

Analyse Des Réactions Chimiques

Catalytic Oxidation to Ethylene Oxide

(Z)-Ethylene-1,2-d₂ undergoes stereospecific oxidation over silver catalysts to form deuterated ethylene oxide (C₂H₂D₂O) .

Experimental Conditions and Results

| Parameter | Value | Catalyst Type |

|---|---|---|

| Temperature | 180–280°C | Ag-based catalysts |

| Selectivity | 57.5 ± 1% retention (Catalyst 10) | High-selectivity Ag |

| 54.0 ± 1% retention (Catalyst 2) | Lower-selectivity Ag | |

| Stereochemical Outcome | Partial retention of (Z)-configuration |

Key Findings:

-

Retention of Configuration : 57.5% of the product retained the (Z)-configuration with high-selectivity catalysts, deviating from statistical randomization (expected 50%) .

-

Temperature Independence : Stereochemical outcomes remained unchanged across 180–280°C, suggesting a non-thermalized transition state .

-

Mechanistic Insight : The partial retention implies concerted oxygen insertion without full carbon-carbon bond rotation during epoxidation.

Rotational and Microwave Spectroscopy

-

Rotational Constants for (Z)-Ethylene-1,2-d₂ :

Constant Experimental (MHz) Theoretical (MHz) A 19,507.2(2) 19,597.9 B 6,312.1(2) 6,298.6 C 4,772.4533(2) 4,766.8 -

Tunneling Splitting : Observed splitting in rotational transitions (e.g., 0.361 MHz for inversion states) confirmed large-amplitude motion of hydroxyl groups .

Thermodynamic Stability and Reactivity

-

(Z)-1,2-Ethenediol is highly reactive due to its enol structure, participating in prebiotic formose reactions .

-

Barrier to Planarity : Calculations revealed a low barrier (~0.2 kJ/mol), enabling rapid interconversion between equivalent conformers .

Isotopic Effects in Catalytic Pathways

Deuteration at the 1,2-positions alters reaction dynamics:

Propriétés

IUPAC Name |

1,2-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2813-62-9 | |

| Record name | (Z)-Ethylene-1,2-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.